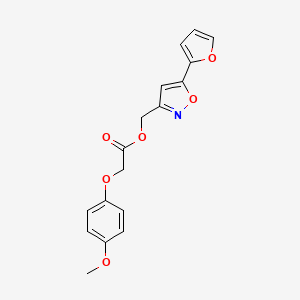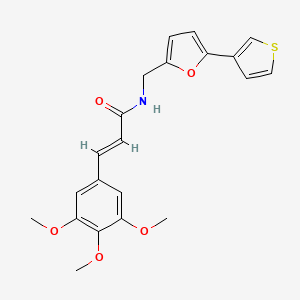
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of specific enzymes and pathways involved in the progression of various diseases. It has also been found to modulate the immune system and reduce inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. Moreover, it has been shown to induce apoptosis in cancer cells and reduce the progression of tumors. This compound has also been found to reduce inflammation and oxidative stress, which are associated with various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate has several advantages for lab experiments. It is stable and can be easily synthesized using a specific method. Moreover, it has shown promising results in various studies and has potential applications in various fields of scientific research. However, the limitations of this compound include its limited solubility in water and its potential toxicity at higher doses.
Orientations Futures
There are several future directions for the study of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of the compound's potential in the treatment of other diseases such as diabetes, cardiovascular diseases, and autoimmune disorders. Moreover, the study of the compound's mechanism of action and its interaction with specific enzymes and pathways can provide valuable insights into its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate involves the reaction between furan-2-carbaldehyde and 3-amino-5-methylisoxazole in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with 4-methoxyphenol and chloroacetyl chloride to obtain the desired compound. This method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and antitumor properties. This compound has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders. Moreover, it has been used as a potential drug candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-20-13-4-6-14(7-5-13)22-11-17(19)23-10-12-9-16(24-18-12)15-3-2-8-21-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTVHWDIIFCJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-Cyanocyclohexyl)-2-[3-hydroxy-3-(triazol-1-ylmethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2945677.png)
![N~4~-(4-chlorophenyl)-N~6~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2945678.png)
![4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2945679.png)

![N-(2,6-difluorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2945685.png)
![3'-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2945686.png)
![2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2945687.png)
![2-(3-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2945688.png)
![N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2945689.png)
![1,3-dimethyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2945690.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2945691.png)

![5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2945696.png)

